molecular formula C14H17FO3 B1326198 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone CAS No. 884504-39-6

3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone

Cat. No.: B1326198
CAS No.: 884504-39-6
M. Wt: 252.28 g/mol
InChI Key: QVHOIUILWUZBKG-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone is an organic compound that features a 1,3-dioxane ring, a fluorine atom, and a methyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The fluorine and methyl groups are introduced through nucleophilic substitution and alkylation reactions, respectively. Common catalysts used in these reactions include toluenesulfonic acid and zirconium tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and yield. The use of Dean-Stark apparatus for water removal during acetalization and the employment of efficient catalysts like tetrabutylammonium tribromide can enhance the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance its binding affinity to these targets, while the 1,3-dioxane ring provides structural stability. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone is unique due to the combination of its 1,3-dioxane ring, fluorine atom, and methyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-10-3-4-11(15)9-12(10)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHOIUILWUZBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646010
Record name 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-39-6
Record name 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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